Boc-(R)-alpha-benzyl-proline

描述

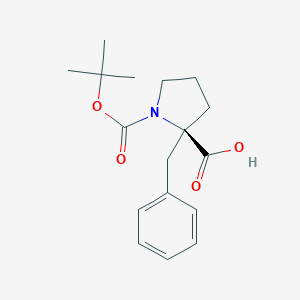

Boc-®-alpha-benzyl-proline is a derivative of the amino acid proline, where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and the alpha carbon is substituted with a benzyl group. This compound is commonly used in organic synthesis, particularly in the field of peptide chemistry, due to its stability and ease of removal under mild acidic conditions.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Boc-®-alpha-benzyl-proline typically involves the protection of the amino group of ®-alpha-benzyl-proline with a tert-butoxycarbonyl group. This can be achieved by reacting ®-alpha-benzyl-proline with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:

(R)−α−benzyl−proline+Boc2O→Boc−(R)−α−benzyl−proline

Industrial Production Methods

In an industrial setting, the production of Boc-®-alpha-benzyl-proline follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the process.

化学反应分析

Types of Reactions

Boc-®-alpha-benzyl-proline can undergo various chemical reactions, including:

Deprotection: Removal of the Boc group under acidic conditions, such as treatment with trifluoroacetic acid.

Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Oxidation and Reduction: The benzyl group can undergo oxidation to form benzaldehyde or benzoic acid, and reduction to form toluene.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid, hydrochloric acid.

Coupling Reagents: Dicyclohexylcarbodiimide, N,N’-diisopropylcarbodiimide, hydroxybenzotriazole (HOBt).

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Major Products

Deprotection: ®-alpha-benzyl-proline.

Coupling Reactions: Peptides containing Boc-®-alpha-benzyl-proline.

Oxidation: Benzaldehyde, benzoic acid.

Reduction: Toluene.

科学研究应用

Chemical Properties and Structure

Boc-(R)-alpha-benzyl-proline is a protected amino acid derivative characterized by the presence of a Boc (tert-butoxycarbonyl) protecting group on the nitrogen atom and a benzyl group attached to the alpha carbon. This unique structure imparts significant steric bulk and conformational rigidity, making it a valuable building block in synthetic chemistry.

Key Applications

-

Asymmetric Synthesis

- This compound serves as a chiral auxiliary in asymmetric synthesis, particularly in reactions such as:

- Asymmetric Aldol Reactions : It has been utilized to control stereochemistry in carbon-carbon bond formation.

- Asymmetric Hydrogenation : The compound aids in producing chiral alcohols from ketones, enhancing the selectivity of the reaction.

- This compound serves as a chiral auxiliary in asymmetric synthesis, particularly in reactions such as:

-

Peptidomimetics Design

- The compound is crucial in designing peptidomimetics, which are synthetic molecules that mimic natural peptides. Its ability to enforce specific conformations allows researchers to introduce turns or bends in peptide sequences, influencing their biological activity.

-

Synthesis of Heterocycles

- This compound is employed as a chiral auxiliary for synthesizing heterocycles. The chiral environment it provides directs the reaction pathways, leading to the formation of specific stereoisomers.

- Drug Discovery

- Protein Structure Studies

Case Study 1: Asymmetric Aldol Reaction

In a study focusing on the asymmetric aldol reaction using this compound as a chiral auxiliary, researchers achieved high enantioselectivity (up to 95% ee) in the formation of β-hydroxy ketones. The bulky benzyl group effectively controlled the approach of nucleophiles, leading to desired stereochemical outcomes.

Case Study 2: Peptidomimetic Synthesis

A series of peptidomimetics incorporating this compound were synthesized to evaluate their binding affinity to specific receptors involved in cancer pathways. These compounds demonstrated enhanced stability and improved binding properties compared to their natural counterparts, showcasing the potential for therapeutic development.

作用机制

The mechanism of action of Boc-®-alpha-benzyl-proline primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group from unwanted reactions during the synthesis process. Upon completion of the synthesis, the Boc group can be removed under mild acidic conditions, revealing the free amino group for further reactions or biological activity.

相似化合物的比较

Boc-®-alpha-benzyl-proline can be compared with other Boc-protected amino acids, such as Boc-proline and Boc-phenylalanine. The unique feature of Boc-®-alpha-benzyl-proline is the presence of the benzyl group, which can influence the compound’s reactivity and interactions in peptide synthesis. Similar compounds include:

- Boc-proline

- Boc-phenylalanine

- Boc-leucine

These compounds share the common feature of having a Boc-protected amino group, but differ in their side chains, which can affect their chemical properties and applications.

生物活性

Boc-(R)-alpha-benzyl-proline, also known as (R)-N-Boc-benzylproline, is a protected amino acid derivative that plays a significant role in organic synthesis, particularly in the design and synthesis of bioactive compounds. This compound is notable for its unique structural features, including a bulky benzyl group and a rigid proline ring, which contribute to its biological activity and utility in various chemical applications.

Structural Characteristics

This compound is characterized by the following structural components:

- Boc Group : A tert-butyloxycarbonyl protecting group that allows selective modification of the amino group.

- Benzyl Group : Attached to the alpha carbon, this group influences the steric and electronic properties of the molecule.

- Proline Ring : The cyclic structure of proline adds rigidity and conformational constraints to peptides synthesized from this compound.

The molecular formula of this compound is , with a melting point of 146°C and a density of 1.193 g/cm³ .

Biological Applications

This compound has been extensively studied for its role as a building block in peptide synthesis and its potential therapeutic applications. Key areas of research include:

- Asymmetric Synthesis : It serves as a chiral auxiliary in asymmetric reactions, such as aldol reactions and hydrogenation of ketones, facilitating the formation of chiral centers in organic compounds .

- Peptidomimetics : The compound is utilized in the design of peptidomimetics, which are synthetic molecules that mimic natural peptides. The incorporation of this compound can introduce specific turns or bends in peptide chains, influencing their biological activity .

- Therapeutic Potential : Derivatives of this compound have been investigated for their interactions with enzymes and receptors, indicating potential roles in drug design .

Case Studies and Research Findings

Several studies highlight the biological activity and applications of this compound:

- Synthesis of Peptides with Enhanced Activity : Research has demonstrated that peptides synthesized using this compound exhibit improved stability and bioactivity. For instance, modifications on the benzyl group can significantly affect binding interactions with biological targets .

- Antimicrobial Activity : While this compound itself may not exhibit direct antimicrobial properties, its derivatives have been studied for potential use as antimicrobial agents due to their ability to interact with bacterial membranes .

- Inhibition Studies : In a study focusing on pancreatic lipase inhibitors, derivatives containing proline were shown to enhance anti-lipase activity, suggesting that this compound could be a lead compound for developing obesity-related therapeutics .

Comparison with Related Compounds

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| Boc-(S)-alpha-benzyl-proline | Similar structure but different stereochemistry | Used in peptide synthesis |

| Boc-(R)-alpha-(2-fluoro-benzyl)-proline | Fluorinated benzyl group | Enhanced pharmacokinetic properties |

| Boc-L-proline | No benzyl substitution | Commonly used but less sterically hindered |

属性

IUPAC Name |

(2R)-2-benzyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO4/c1-16(2,3)22-15(21)18-11-7-10-17(18,14(19)20)12-13-8-5-4-6-9-13/h4-6,8-9H,7,10-12H2,1-3H3,(H,19,20)/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUUNPRGYFCIXSM-QGZVFWFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1(CC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@@]1(CC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70375939 | |

| Record name | Boc-(R)-alpha-benzyl-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70375939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

706806-60-2 | |

| Record name | Boc-(R)-alpha-benzyl-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70375939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。